![molecular formula C7H13Cl2N3O B2943378 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-4-ylmethanol;dihydrochloride CAS No. 2416229-66-6](/img/structure/B2943378.png)

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-4-ylmethanol;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

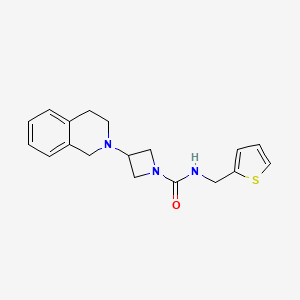

The compound “4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-4-ylmethanol;dihydrochloride” is a derivative of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine . It has been studied for its potential as a core protein allosteric modulator (CpAM) for the inhibition of Hepatitis B Virus (HBV) .

Synthesis Analysis

The synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives involves a series of steps . The process starts with the corresponding pyrazole-5-carboxylic acids and aminoacetals . The synthetic scheme allows for the production of compounds in fairly good yields . Further modification of these building blocks in the 3rd position by various functional groups is also possible .Molecular Structure Analysis

The molecular structure of this compound is based on the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold . Different substituents, neutral or functionalized, can be introduced in different positions of pyrazole and/or piperazine rings .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the production of tetrahydropyrazolo[1,5-a]pyrazines from the corresponding pyrazole-5-carboxylic acids and aminoacetals . The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine core is also discussed .Aplicaciones Científicas De Investigación

Novel Synthesis Methods

Research has demonstrated innovative approaches in synthesizing derivatives that may include structural analogs of "4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-4-ylmethanol dihydrochloride". For instance, Nano α-Al2O3 supported ammonium dihydrogen phosphate has been used as a catalyst for synthesizing tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives, highlighting an environmentally benign route with good yields and simplicity of reaction (Maleki & Ashrafi, 2014). This suggests the potential for developing analogous catalytic methods for compounds structurally similar to "4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-4-ylmethanol dihydrochloride".

Heterocyclic Chemistry Applications

In heterocyclic chemistry, multicomponent condensations involving aminopyrazoles have led to the regio- and chemoselective synthesis of various heterocyclic compounds. This includes the formation of pyrazoloquinolinones and pyrazoloquinazolinones under different conditions, showcasing the versatility of pyrazole derivatives in synthesizing complex heterocycles (Chebanov et al., 2008). Such methodologies may be adapted for synthesizing structurally complex derivatives of "4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-4-ylmethanol dihydrochloride".

Biological Applications

While ensuring the exclusion of drug use, dosage, and side effects information, it's notable that many derivatives structurally related to "4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-4-ylmethanol dihydrochloride" are explored for potential biological activities. For instance, synthesis and biological evaluation of 5,7-Dichloro-1,3-benzoxazole derivatives have shown significant antimicrobial activities, suggesting the potential biological applications of similarly structured compounds (Jayanna et al., 2013).

Material Science and Catalysis

In material science and catalysis, the development of novel heterocyclic ligands and their metal complexes, as demonstrated by the synthesis of chiral pyrazolylmethyl-pyridines and pyrazolylmethyl-pyrazoles, provides insights into the utility of such structures in catalytic processes and material synthesis (House, Steel, & Watson, 1986). This area may offer avenues for exploring the catalytic applications of "4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-4-ylmethanol dihydrochloride" derivatives.

Mecanismo De Acción

Target of Action

The primary target of this compound is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .

Mode of Action

The compound acts as a core protein allosteric modulator (CpAM) . It interacts with the HBV core protein, effectively inhibiting a broad range of nucleos(t)ide-resistant HBV variants .

Biochemical Pathways

The compound affects the HBV life cycle by modulating the conformation of the core protein . This modulation disrupts the normal function of the core protein, thereby inhibiting the replication of the virus .

Result of Action

The result of the compound’s action is the inhibition of HBV replication . By modulating the conformation of the core protein, the compound prevents the virus from replicating, thereby reducing the viral load .

Direcciones Futuras

The future directions for this compound could involve further exploration of its potential as a therapeutic agent for HBV . Additionally, the synthetic perspectives for using the functionalized 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine as a bifunctional scaffold is discussed . The building blocks obtained could be utilized for different region- and/or stereoselective synthesis, including sole transformations or modifications of functional groups .

Análisis Bioquímico

Biochemical Properties

It has been found to be a potential inhibitor of Hepatitis B Virus (HBV) core protein . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the life cycle of HBV .

Cellular Effects

Preliminary studies suggest that it may inhibit the replication of HBV by affecting the core protein of the virus . This could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that it may bind to the HBV core protein, leading to changes in the protein’s conformation and subsequently inhibiting the replication of the virus .

Dosage Effects in Animal Models

In animal models, specifically in a HBV AAV mouse model, the compound demonstrated inhibition of HBV DNA viral load when administered orally

Propiedades

IUPAC Name |

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-4-ylmethanol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O.2ClH/c11-5-6-7-1-2-9-10(7)4-3-8-6;;/h1-2,6,8,11H,3-5H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVQRDHJBKRGWGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC=N2)C(N1)CO.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2416229-66-6 |

Source

|

| Record name | {4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-yl}methanol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5,5-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]acetic acid](/img/structure/B2943297.png)

![N-(4-ethylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2943298.png)

![8-butyl-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2943299.png)

![2-cinnamyl-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2943300.png)

![1,7-Dimethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B2943302.png)

![N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[2-(diethylamino)ethyl]ethanediamide](/img/structure/B2943305.png)

![2-(4-Chlorophenyl)-1-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one](/img/structure/B2943308.png)

![[2-[(2-Chloropyridin-3-yl)amino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2943310.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide](/img/structure/B2943311.png)